molecular formula C16H27NO3S B7066337 N-methyl-1-methylsulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]butan-2-amine

N-methyl-1-methylsulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]butan-2-amine

Cat. No.: B7066337
M. Wt: 313.5 g/mol
InChI Key: ABWIAORJFCRWQI-UHFFFAOYSA-N
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Description

N-methyl-1-methylsulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]butan-2-amine is a complex organic compound characterized by its unique structure, which includes a methylsulfanyl group and a trimethoxyphenyl group

Properties

IUPAC Name

N-methyl-1-methylsulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3S/c1-7-13(11-21-6)17(2)10-12-8-9-14(18-3)16(20-5)15(12)19-4/h8-9,13H,7,10-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWIAORJFCRWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CSC)N(C)CC1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-methylsulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]butan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a suitable amine with a methylsulfanyl group, followed by the introduction of the trimethoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-methylsulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the trimethoxyphenyl group can introduce various functional groups.

Scientific Research Applications

N-methyl-1-methylsulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]butan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-methylsulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(2-naphthyl)ethanamine
  • N-methyl-3-nitro-4-(3,4,5-trimethoxyphenyl)-4,7-dihydropyrano[3,2-c]carbazol-2-amine

Uniqueness

N-methyl-1-methylsulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]butan-2-amine is unique due to the presence of both a methylsulfanyl group and a trimethoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

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